4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Catalog No.
S729263
CAS No.
57280-22-5
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

CAS Number

57280-22-5

Product Name

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

IUPAC Name

4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3

InChI Key

GEKNCWQQNMEIMS-UHFFFAOYSA-N

SMILES

CC1(OCC2C(O2)CO1)C

Canonical SMILES

CC1(OCC2C(O2)CO1)C

The exact mass of the compound 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS 57280-22-5) is a specialized bicyclic meso-epoxide characterized by an oxirane ring fused to a 2,2-dimethyl-1,3-dioxepane system. In industrial and pharmaceutical procurement, it is primarily sourced as the critical side-chain-donating electrophile for the synthesis of Gadobutrol, a macrocyclic gadolinium-based MRI contrast agent [1]. The compound serves as a pre-protected building block that allows the single-step installation of a masked 1-(hydroxymethyl)-2,3-dihydroxypropyl group onto the tetraazacyclododecane (cyclen) core [2]. By locking the reactive diol moiety within an isopropylidene acetal, this compound ensures that the subsequent N-alkylation proceeds with strict regioselectivity, preventing the polyalkylation and polymerization side reactions that would otherwise occur with unprotected hydrophilic epoxides[1].

Substituting 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with generic linear alkylating agents (such as protected chlorobutanediols) or unprotected epoxides fundamentally disrupts the established API manufacturing workflow. Unprotected epoxides possess free hydroxyl groups that compete as nucleophiles during the basic N-alkylation of cyclen, leading to extensive O-alkylation, polymerization, and a catastrophic drop in the yield of the desired mono-N-alkylated macrocycle [1]. Conversely, utilizing linear halohydrins introduces competing elimination pathways (dehydrohalogenation) under basic conditions, generating unreactive enol ethers and reducing atom economy. Furthermore, the specific 4,4-dimethyl-1,3-dioxepane protecting group is highly compatible with the Gadobutrol process: it is robust enough to survive the elevated temperatures (80–120 °C) of the initial cyclen alkylation, yet labile enough to undergo quantitative deprotection via simple acidic hydrolysis (e.g., aqueous HCl), enabling a streamlined, metal-catalyst-free 'one-pot' transformation that alternative protecting groups like benzyl ethers cannot support [REFS-1, REFS-2].

Regioselective N-Alkylation Efficiency vs. Linear Halohydrins

The rigid bicyclic structure of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane enforces a clean, regioselective SN2 ring-opening by the secondary amines of cyclen derivatives. In optimized industrial syntheses, reacting this specific protected epoxide with cyclen achieves high conversion rates (often >80% for the intermediate step), whereas attempting the same transformation with linear alkyl halides (e.g., 1-chloro-3,4-dihydroxybutan-2-ol derivatives) results in significantly lower yields (<60%) due to competitive base-catalyzed elimination and the generation of halide waste [1].

Evidence DimensionMacrocycle N-alkylation yield
Target Compound Data>80% conversion via clean epoxide ring-opening
Comparator Or Baseline<60% yield using equivalent linear halohydrins
Quantified Difference>20% absolute yield improvement with elimination pathways bypassed
ConditionsBasic N-alkylation of cyclen derivatives at 80–120 °C

Maximizing the yield of the initial macrocycle functionalization step is critical for reducing the cost of goods in large-scale MRI contrast agent manufacturing.

Deprotection Streamlining and Metal-Free Processing

The 4,4-dimethyl-1,3-dioxepane moiety acts as a highly effective protecting group that can be quantitatively cleaved using simple aqueous acid (e.g., HCl at 80 °C) directly in the reaction vessel. This allows the formation of the highly hydrophilic 1-(hydroxymethyl)-2,3-dihydroxypropyl side chain without isolation. In contrast, if a benzyl-protected epoxide were used, deprotection would require palladium-catalyzed hydrogenation, introducing the risk of heavy metal contamination (which must be strictly controlled to <10 ppm in pharmaceutical intermediates) and adding a costly unit operation [1].

Evidence DimensionDeprotection conditions and heavy metal risk
Target Compound DataOne-pot acidic hydrolysis (aqueous HCl, 80 °C); 0 ppm transition metal risk
Comparator Or BaselineBenzyl-protected epoxide requiring Pd/C hydrogenation
Quantified DifferenceElimination of transition metal catalysts and reduction of 1 unit operation
ConditionsPost-alkylation deprotection to yield the free triol side chain

Avoiding transition metal catalysts prevents costly API purification steps and ensures compliance with strict elemental impurity guidelines for injectable contrast agents.

Enantioselective Desymmetrization for Chiral Scaffolds

Beyond its role in Gadobutrol synthesis, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane serves as an excellent meso-epoxide model for asymmetric synthesis. When subjected to Ti(IV)/BINOLate-catalyzed aminolysis, the meso-epoxide undergoes highly enantioselective ring-opening, yielding chiral aminodiols with up to 99% enantiomeric excess (ee). Standard terminal epoxides cannot undergo this desymmetrization, making the bicyclic compound highly valuable for generating optically pure aminobutanetriol (ABT) derivatives from an achiral starting material[1].

Evidence DimensionEnantiomeric excess (ee) in catalytic ring-opening
Target Compound Data99% ee via Ti(IV)/BINOLate desymmetrization
Comparator Or BaselineStandard terminal epoxides (incapable of meso-desymmetrization)
Quantified DifferenceAccess to >99% optically pure chiral scaffolds from an achiral precursor
ConditionsTi(IV)/BINOLate/Water catalyzed asymmetric aminolysis

Provides synthetic chemists with a reliable, pre-formed meso-electrophile for the rapid construction of complex, optically pure pharmaceutical building blocks.

Industrial Synthesis of Gadobutrol API

The primary commercial application for 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is as the key electrophilic side-chain donor in the manufacture of Gadobutrol. It is reacted with cyclen derivatives to install the protected trihydroxybutyl group, followed by acidic hydrolysis and complexation with gadolinium oxide [1]. Procurement of high-purity batches of this epoxide is critical to minimize downstream impurities that are difficult to separate via ion-exchange resins.

Enantioselective Synthesis of Optically Pure Aminodiols

In advanced organic synthesis, this meso-epoxide serves as a highly selective substrate for asymmetric desymmetrization. Utilizing titanium(IV)/BINOLate catalyst systems, researchers can achieve highly enantioselective ring-opening aminolysis, converting the achiral bicyclic compound into optically pure (>99% ee) aminobutanetriol (ABT) derivatives[2]. This makes it an invaluable building block for the discovery of novel chiral therapeutics.

CO2-Mediated Polycarbonate and Carbamate Production

The compound is utilized in green chemistry workflows as a substrate for CO2-mediated coupling reactions. The stable bicyclic structure allows for controlled ring-opening and insertion of carbon dioxide, facilitating the formation of chiral carbamates via polycarbonate intermediates [2]. This application highlights its utility in developing sustainable, CO2-based chemical scaffolds with high atom economy.

XLogP3

0.2

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

100572-41-6

Dates

Last modified: 08-15-2023

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